molecular formula C16H26N2OS B2765642 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320381-48-2

1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2765642
CAS No.: 2320381-48-2
M. Wt: 294.46
InChI Key: VSULWSBKRBFLCE-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a specialized chemical compound offered for research and development purposes. This diazepane derivative features a cyclohex-3-ene carbonyl group and a thiolane (tetrahydrothiophene) moiety, making it a molecule of interest in various exploratory studies. Researchers can investigate its potential as a key building block in synthetic chemistry or as a candidate for pharmacological profiling. Its structure suggests potential for modulation of biological targets, though its specific mechanism of action and applications are yet to be fully characterized and are the subject of ongoing scientific inquiry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSULWSBKRBFLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and tetrahydrothiophene intermediates, followed by their coupling with the diazepane ring. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the methylsulfanyl group (BK80973) donates electrons via sulfur lone pairs, increasing reactivity at the carbonyl group .
  • Rigidity : The cyclohexene carbonyl group in the target compound introduces conformational constraints compared to aromatic benzoyl analogs, which may affect binding to biological targets like dopamine D3 receptors .

Theoretical and Pharmacological Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms improve predictions of thermochemical properties, which could be applied to compare the target compound’s stability with analogs. For instance:

  • The cyclohexene carbonyl group may reduce resonance stabilization compared to aromatic analogs, increasing susceptibility to hydrolysis.
  • Thiolan-3-yl substitution enhances sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) in receptor binding, as seen in D3 receptor ligands like 1-(3-cyanophenyl)-1,4-diazepane .

Biological Activity

The compound 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a member of the diazepane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is C11H17N2OSC_{11}H_{17}N_{2}OS, with a molecular weight of approximately 211.32 g/mol. Its structure features a diazepane ring substituted with a cyclohexene carbonyl and a thiolane moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing diazepane structures often exhibit significant biological activities, particularly in the realm of cannabinoid receptor interactions. A related study highlighted that certain 1,4-diazepane derivatives act as potent and selective agonists for the Cannabinoid receptor 2 (CB2), demonstrating their potential in therapeutic applications such as pain relief and inflammation reduction .

The mechanisms by which 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane exerts its effects may involve:

  • CB2 Receptor Agonism : Similar compounds have shown high selectivity for CB2 receptors over CB1 receptors, suggesting a pathway for anti-inflammatory effects without the psychoactive side effects associated with CB1 activation.
  • CNS Activity : Other diazepane derivatives have been linked to central nervous system (CNS) activity, which may include anxiolytic or sedative effects. The specific interactions of this compound with CNS pathways require further investigation to elucidate its full potential .

Case Studies and Research Findings

StudyFindings
High-throughput screening for CB2 agonists Identified several 1,4-diazepane compounds as selective CB2 agonists with favorable pharmacokinetic profiles .
Synthesis and evaluation of benzodiazepine derivatives Highlighted the beneficial CNS activity of diazepanes with specific structural modifications, suggesting potential therapeutic applications .
Comparative analysis of lipophilicity and CNS activity Found no direct correlation between lipophilicity and CNS activity among various diazepane derivatives; however, specific modifications led to enhanced biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization, acylation, and thiol incorporation. For analogous diazepane derivatives, sulfonylation or carbamoylation steps are common, often using acid catalysts (e.g., H₂SO₄) or coupling agents like EDCI/HOBt . Optimization can employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, protecting groups (e.g., dioxolane rings in related structures) may stabilize intermediates during acylation . Monitoring via TLC or HPLC ensures reaction completion.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY/HSQC) to identify cyclohexene and thiolan moieties. For instance, cyclohexene protons show characteristic deshielding (~5.5–6.0 ppm), while thiolan protons resonate near δ 2.5–3.5 ppm . X-ray crystallography resolves stereochemistry, as seen in similar diazepane derivatives . Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV over 1–4 weeks. For light sensitivity, use ICH Q1B guidelines with UV/visible light exposure . Structural changes (e.g., hydrolysis of the cyclohexene carbonyl) can be tracked using LC-MS/MS.

Advanced Research Questions

Q. How can computational methods elucidate the compound’s conformational flexibility and ligand-target interactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze the diazepane ring’s puckering and thiolan substituent orientation . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties, such as charge distribution on the carbonyl group, which may influence binding to biological targets . Docking studies (AutoDock Vina) against hypothetical receptors (e.g., GPCRs) can prioritize in vitro assays.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Use orthogonal assays:

  • In vitro : Measure solubility (shake-flask method) and membrane permeability (PAMPA/Caco-2).
  • In vivo : Track pharmacokinetics (plasma half-life via LC-MS) and metabolite profiling . If inactive in vivo despite in vitro potency, consider prodrug strategies (e.g., esterification of the carbonyl group) .

Q. How does stereochemistry at the thiolan-3-yl position influence biological activity, and how can this be experimentally validated?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts or resolution (e.g., chiral HPLC). Test isomers in receptor-binding assays (SPR or radioligand displacement) . For example, if the (R)-enantiomer shows higher affinity, correlate results with MD simulations of hydrogen-bonding interactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., reaction with Grignard reagents or electrophiles like methyl iodide). Monitor intermediates via stopped-flow NMR or time-resolved spectroscopy. For instance, the cyclohexene carbonyl may undergo Michael addition, while the thiolan sulfur could oxidize to sulfoxide .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvent systems?

  • Methodological Answer : Re-evaluate using standardized protocols (OECD 105). Compare logP values (calculated vs. experimental via shake-flask). If discrepancies persist, consider solvent polarity effects: the compound may form aggregates in non-polar solvents, skewing measurements. Use dynamic light scattering (DLS) to detect aggregation .

Methodological Frameworks

Q. What theoretical frameworks guide the design of analogs with improved pharmacokinetic profiles?

  • Methodological Answer : Apply Lipinski’s Rule of Five and Veber’s criteria for oral bioavailability. Use QSAR models to correlate structural features (e.g., thiolan ring size) with clearance rates. Link to enzyme kinetics (CYP450 metabolism predictions via Schrödinger’s MetaSite) .

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